molecular formula C13H14ClNOS B5676516 3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide

3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide

Cat. No. B5676516
M. Wt: 267.77 g/mol
InChI Key: IWQQFDQSRCJZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,N-diethyl-1-benzothiophene-2-carboxamide is a chemical compound with a range of applications in chemical synthesis and materials science. It belongs to the broader class of benzothiophenes, which are sulfur-containing aromatic compounds with notable properties and applications in various fields including organic electronics, pharmaceuticals, and materials chemistry.

Synthesis Analysis

The synthesis of benzothiophene derivatives, including compounds similar to 3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide, often involves reactions of substituted benzo[b]thiophene-2-carbonyl chlorides with other chemical agents. Ried, Oremek, and Guryn (1980) discussed the synthesis of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides (Ried, Oremek, & Guryn, 1980).

Molecular Structure Analysis

The molecular structure of related 3-chloro-N-substituted benzothiophene carboxamides has been characterized using single crystal X-ray diffraction, NMR, and mass spectroscopy. For example, Abbasi et al. (2011) reported on the crystal structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, highlighting its stabilization through hydrogen bonding and π-π interactions (Abbasi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving benzothiophene carboxamides include nucleophilic substitutions and condensation reactions. Naganagowda and Petsom (2011) explored the reactivity of 3-chloro-1-benzothiophene-2-carbonylchloride with various nitrogen nucleophiles to produce substituted quinazolinones, revealing insights into the chemical versatility of these compounds (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of benzothiophene carboxamides, such as solubility, melting point, and crystal structure, are influenced by the nature of their substituents. Detailed analysis of these properties can provide insights into their behavior in different chemical environments and applications.

Chemical Properties Analysis

The chemical properties of 3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide and related compounds, including reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and material science. Studies like those by Naganagowda et al. (2014) contribute to understanding these properties through synthesis and characterization of new derivatives (Naganagowda et al., 2014).

Future Directions

The future directions for “3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide” could involve further exploration of its potential therapeutic properties, given the wide range of therapeutic properties reported for thiophene derivatives . Additionally, more research could be conducted to understand its physical and chemical properties, as well as its safety and hazards.

Mechanism of Action

properties

IUPAC Name

3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNOS/c1-3-15(4-2)13(16)12-11(14)9-7-5-6-8-10(9)17-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQQFDQSRCJZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-diethyl-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.